molecular formula C9H13Cl3N2O2 B8181461 Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride

Methyl (R)-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride

Cat. No.: B8181461
M. Wt: 287.6 g/mol
InChI Key: JGZLBAMMAHQXKN-XCUBXKJBSA-N
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Description

Methyl ®-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride is a chemical compound with significant applications in various fields such as chemistry, biology, medicine, and industry. This compound is known for its unique structural properties, which make it a valuable subject of study in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride typically involves several steps. One common method includes the reaction of 2-chloropyridine with a suitable amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl ®-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an alcohol derivative. Substitution reactions can result in a wide range of products depending on the nucleophile used .

Scientific Research Applications

Methyl ®-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl ®-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent physiological responses .

Comparison with Similar Compounds

Similar Compounds

  • Methyl ®-3-amino-3-(2-bromopyridin-4-yl)propanoate dihydrochloride
  • Methyl ®-3-amino-3-(2-fluoropyridin-4-yl)propanoate dihydrochloride
  • Methyl ®-3-amino-3-(2-iodopyridin-4-yl)propanoate dihydrochloride

Uniqueness

Methyl ®-3-amino-3-(2-chloropyridin-4-yl)propanoate dihydrochloride is unique due to its specific chlorine substitution on the pyridine ring, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for targeted research and development .

Properties

IUPAC Name

methyl (3R)-3-amino-3-(2-chloropyridin-4-yl)propanoate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClN2O2.2ClH/c1-14-9(13)5-7(11)6-2-3-12-8(10)4-6;;/h2-4,7H,5,11H2,1H3;2*1H/t7-;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGZLBAMMAHQXKN-XCUBXKJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC(=NC=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H](C1=CC(=NC=C1)Cl)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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